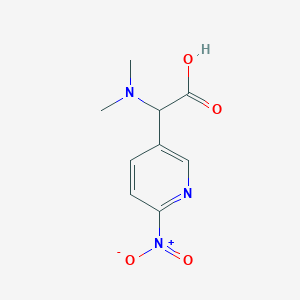
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an aminoethyl group and a methyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be synthesized through several methods. One common approach involves the reaction of N-methylimidazole with 2-bromoethylamine hydrobromide. The reaction typically occurs in the presence of a base such as potassium carbonate, which facilitates the substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole compounds.
Substitution: The aminoethyl group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted imidazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Vergleich Mit ähnlichen Verbindungen
1-(2-Aminoethyl)-3-methyl-1H-imidazol-2(3H)-one can be compared with other similar compounds, such as:
1-(2-Aminoethyl)imidazole: Lacks the methyl group, leading to different chemical properties and reactivity.
3-Methylimidazole: Lacks the aminoethyl group, resulting in distinct biological and chemical behavior.
2-Aminoethylimidazole: Similar structure but without the methyl group, affecting its interactions and applications.
Eigenschaften
Molekularformel |
C6H11N3O |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-3-methylimidazol-2-one |
InChI |
InChI=1S/C6H11N3O/c1-8-4-5-9(3-2-7)6(8)10/h4-5H,2-3,7H2,1H3 |
InChI-Schlüssel |
LVKRULQWRVXCQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN(C1=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


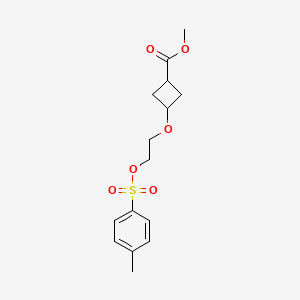
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
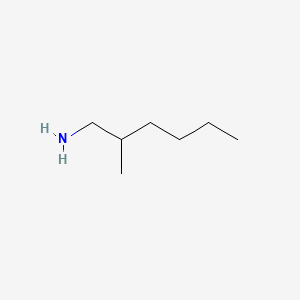
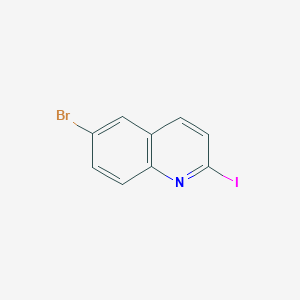
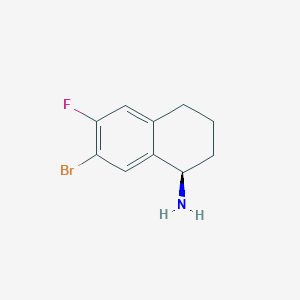


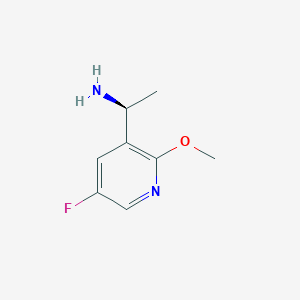
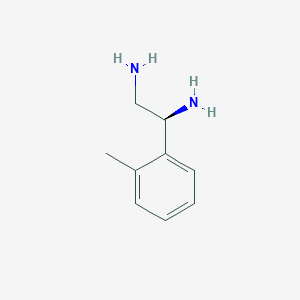

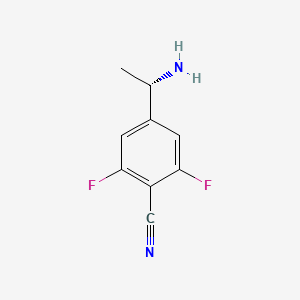
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)

